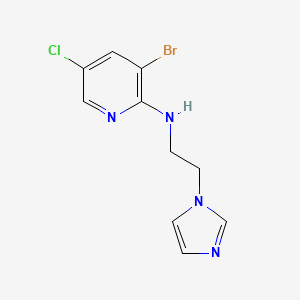![molecular formula C9H11BrClN3O B6645790 3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide](/img/structure/B6645790.png)
3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of pyridine derivatives and has been used in various applications due to its unique properties.
作用機序
The mechanism of action of 3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide involves the inhibition of specific enzymes, including protein kinases. The compound binds to the active site of the enzyme and prevents its activity, leading to a decrease in the cellular signaling pathways that are regulated by these enzymes. This mechanism of action has been studied extensively and has provided valuable insights into the function of these enzymes and their role in disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide have been studied in various cellular and animal models. The compound has been found to have potent anti-proliferative effects on cancer cells, indicating its potential as a therapeutic agent. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines, which are involved in various diseases.
実験室実験の利点と制限
The advantages of using 3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide in lab experiments include its potency, selectivity, and ease of synthesis. The compound is also stable and can be stored for extended periods, making it suitable for long-term experiments. However, the limitations of using the compound include its potential toxicity and the need for specific safety measures when handling and using it in experiments.
将来の方向性
There are several future directions for the use of 3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide in scientific research. These include the development of new therapeutic agents based on the compound's mechanism of action, the study of its potential as a diagnostic tool, and the exploration of its use in combination with other drugs to enhance their efficacy. Additionally, further studies are needed to understand the compound's pharmacokinetics and potential side effects, which will be crucial for its clinical development.
Conclusion
In conclusion, 3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide is a potent compound that has been extensively studied in scientific research. Its unique properties and mechanism of action make it a valuable tool for studying the function of specific enzymes and their role in disease. With further research, the compound has the potential to be developed into new therapeutic agents and diagnostic tools, which could have a significant impact on human health.
合成法
The synthesis method of 3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide involves the reaction of 3-bromo-5-chloro-2-nitropyridine with N-methylpropan-2-amine in the presence of a suitable catalyst. The reaction is carried out under specific conditions, and the product is obtained in high yield and purity. The synthesis method has been optimized to produce the compound on a large scale for scientific research purposes.
科学的研究の応用
3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide has been used in various scientific research applications, including medicinal chemistry, drug discovery, and chemical biology. It has been found to be a potent inhibitor of certain enzymes, including protein kinases, which are involved in various cellular processes. The compound has also been used as a tool compound to study the function of these enzymes and their role in disease.
特性
IUPAC Name |
3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN3O/c1-12-8(15)2-3-13-9-7(10)4-6(11)5-14-9/h4-5H,2-3H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMXUZJSUWRACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNC1=C(C=C(C=N1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Aminoethyl(2,2,2-trifluoroethylsulfamoyl)amino]methylbenzene](/img/structure/B6645709.png)
![6-[3-(2-Aminoethyl)pyrrolidin-1-yl]pyridine-3-carboxamide](/img/structure/B6645710.png)

![6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine](/img/structure/B6645730.png)
![N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine](/img/structure/B6645735.png)
![2-Methyl-2-[4-[(5-methylfuran-3-carbonyl)amino]phenyl]propanoic acid](/img/structure/B6645752.png)

![2-[1-(5-Methylfuran-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6645760.png)

![[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-(5-methylfuran-3-yl)methanone](/img/structure/B6645765.png)


![N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine](/img/structure/B6645789.png)
